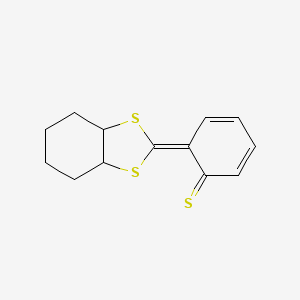
4-Butyl-3-(phenylsulfanyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-3-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a butyl group attached to the fourth carbon, a phenylsulfanyl group attached to the third carbon, and an oxolan-2-one ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one typically involves the reaction of a butyl-substituted oxirane with a phenylthiol under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring and subsequent formation of the oxolan-2-one structure. Common reagents used in this synthesis include butyl oxirane, phenylthiol, and a suitable acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-3-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolan-2-one ring can be reduced to form the corresponding diol.
Substitution: The butyl and phenylsulfanyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Butyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolan-2-one ring structure may also play a role in its binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butyl-3-(methylsulfanyl)oxolan-2-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-Butyl-3-(phenylsulfanyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolan-2-one ring.
Uniqueness
4-Butyl-3-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both a butyl group and a phenylsulfanyl group attached to the oxolan-2-one ring
Propriétés
Numéro CAS |
54145-00-5 |
|---|---|
Formule moléculaire |
C14H18O2S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
4-butyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C14H18O2S/c1-2-3-7-11-10-16-14(15)13(11)17-12-8-5-4-6-9-12/h4-6,8-9,11,13H,2-3,7,10H2,1H3 |
Clé InChI |
PVONFWOFUIZNLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1COC(=O)C1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



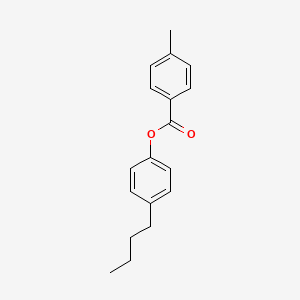
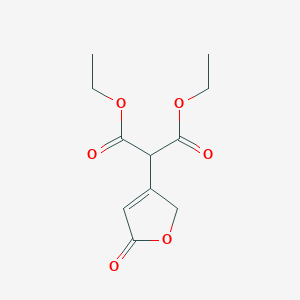
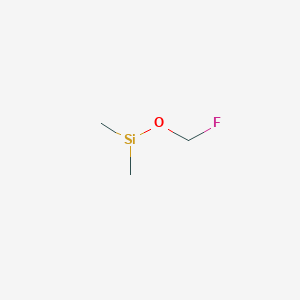
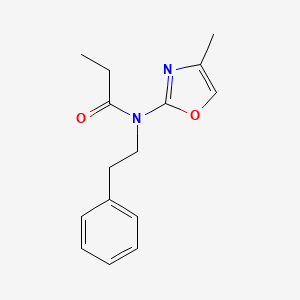
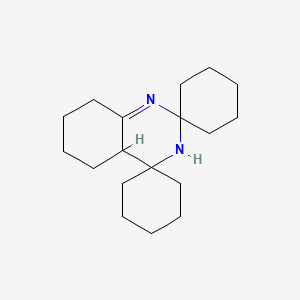
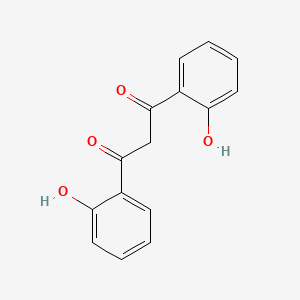
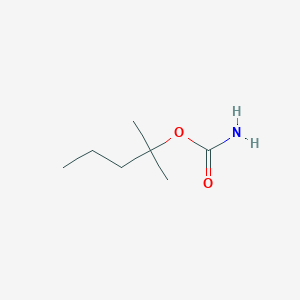
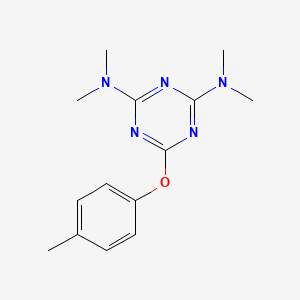

![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)


